

# A Comparative Guide to the Spectroscopic Cross-Referencing of Aminobenzoate Compounds

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## Compound of Interest

Compound Name: *Ethyl 2-amino-5-isopropoxybenzoate*

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For researchers, scientists, and professionals in drug development, the accurate identification and characterization of aminobenzoate compounds are critical. This guide provides a comprehensive comparison of spectroscopic data for known aminobenzoate compounds, supported by detailed experimental protocols. By cross-referencing ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, researchers can confidently identify and differentiate between these structurally similar molecules.

## Spectroscopic Data Comparison

The following tables summarize key quantitative data from various spectroscopic techniques for common aminobenzoate compounds, facilitating a clear and objective comparison.

Table 1: UV-Vis Spectroscopic Data of Aminobenzoate Compounds

Compound	Solvent	$\lambda_{\text{max}}$ (nm)
4-Aminobenzoic acid	---	194, 226, 278[1]
Ethyl 4-aminobenzoate	Water	Not specified
Ethyl 4-aminobenzoate	$\alpha$ -CD 0.030M	Not specified
Ethyl 4-aminobenzoate	$\beta$ -CD 7.0 mM	Not specified
Ethyl 4-aminobenzoate	SDS 0.025 M	Not specified
Ethyl 4-aminobenzoate	TTABr 0.030 M	Not specified

Table 2: Infrared (IR) Spectroscopic Data of Aminobenzoate Compounds (Key Vibrational Frequencies in  $\text{cm}^{-1}$ )

Compound	N-H Stretching	C=O Stretching	C-N Stretching	Aromatic C-H	Aromatic C=C
Ethyl 4-aminobenzoate	3300-3500[2]	1700-1750[2]	Present	3000-3100[2]	Below 1500[2]
o-Aminobenzoic acid	3500-3100[3]	---	---	---	---
m-Aminobenzoic acid	3500-3100[3]	---	---	---	---
p-Aminobenzoic acid	3329, 3230[4]	1600-1715[5]	---	---	---

Table 3:  $^1\text{H}$  NMR Spectroscopic Data of Aminobenzoate Compounds (Chemical Shifts in ppm)

Compound	Solvent	Aromatic Protons	-NH <sub>2</sub> Protons	Ester/Acid Protons
Ethyl 4-aminobenzoate	CDCl <sub>3</sub>	6.62 (dd, J=8.8, 2.0 Hz, 2H), 7.84 (dd, J=8.8, 2.0 Hz, 2H)[6]	4.16 (s, br, 2H)[6]	1.35 (t, J=7.2 Hz, 3H), 4.31 (q, J=7.2 Hz, 2H)[6]
Methyl 2-aminobenzoate	CDCl <sub>3</sub>	6.62 (t, J=7.6 Hz, 2H), 7.24 (m, 1H), 7.84 (dd, J=8.4, 1.6 Hz, 1H)[6]	5.71 (s, br, 2H)[6]	3.84 (s, 3H)[6]
2-Aminobenzoic acid	CD <sub>3</sub> OD	6.55-6.61 (m, 1H), 6.73 (dd, J=8.8, 2.0 Hz, 1H), 7.20-7.26 (m, 1H), 7.84 (dd, J=8.8, 2.0 Hz, 1H)[6]	5.19 (s, br, 2H)[6]	---
4-Aminobenzaldehyde	(CD <sub>3</sub> ) <sub>2</sub> SO	6.66 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H)[6]	5.78 (s, br, 2H)[6]	9.61 (s, 1H)[6]

Table 4: <sup>13</sup>C NMR Spectroscopic Data of Aminobenzoate Compounds (Chemical Shifts in ppm)

Compound	Solvent	Aromatic Carbons	Carbonyl Carbon	Ester/Acid Carbons
Ethyl 4-aminobenzoate	CDCl <sub>3</sub>	113.7, 119.7, 131.5, 151.0[6]	166.8[6]	14.4, 60.3[6]
Methyl 2-aminobenzoate	CDCl <sub>3</sub>	110.7, 116.2, 116.7, 131.2, 134.1, 150.5[6]	168.6[6]	51.5[6]
2-Aminobenzoic acid	CD <sub>3</sub> OD	111.9, 116.9, 118.0, 132.9, 135.3, 152.9[6]	171.9[6]	---
4-Aminobenzaldehyde	(CD <sub>3</sub> ) <sub>2</sub> SO	113.4, 125.5, 132.2, 154.7[6]	189.6[6]	---

Table 5: Mass Spectrometry Data of Aminobenzoate Compounds

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragment Ions (m/z)
p-Aminobenzoic acid	Electron Ionization	137[7]	---
o-Aminobenzoate derivatives	---	Varies	Loss of olefin from esters[8]

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the key experiments cited.

### UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound.

- Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

- **Sample Preparation:** The aminobenzoate compound is dissolved in a suitable solvent (e.g., ethanol, water) to a known concentration (e.g.,  $10^{-5}$  M). The solvent should be transparent in the wavelength range of interest.
- **Data Acquisition:** The sample is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. The absorption spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

- **Instrumentation:** A Fourier-Transform Infrared spectrophotometer.
- **Sample Preparation:**
  - **KBr Pellets:** A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[2]
  - **Attenuated Total Reflectance (ATR):** A small amount of the solid or liquid sample is placed directly on the ATR crystal.[2]
  - **Nujol Mull:** The solid sample is ground with Nujol (a mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[2]
- **Data Acquisition:** A background spectrum is collected first. The sample spectrum is then recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . The positions of the absorption bands (in wavenumbers,  $\text{cm}^{-1}$ ) are correlated with specific functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field.[9]

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz).

- **Sample Preparation:** Approximately 5-10 mg of the aminobenzoate compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: The spectrum is acquired to observe the chemical shifts, integration (relative number of protons), and splitting patterns of the hydrogen nuclei.
  - $^{13}\text{C}$  NMR: The spectrum is acquired to observe the chemical shifts of the carbon nuclei.
  - Spectra are referenced to the solvent peak or TMS (0 ppm).

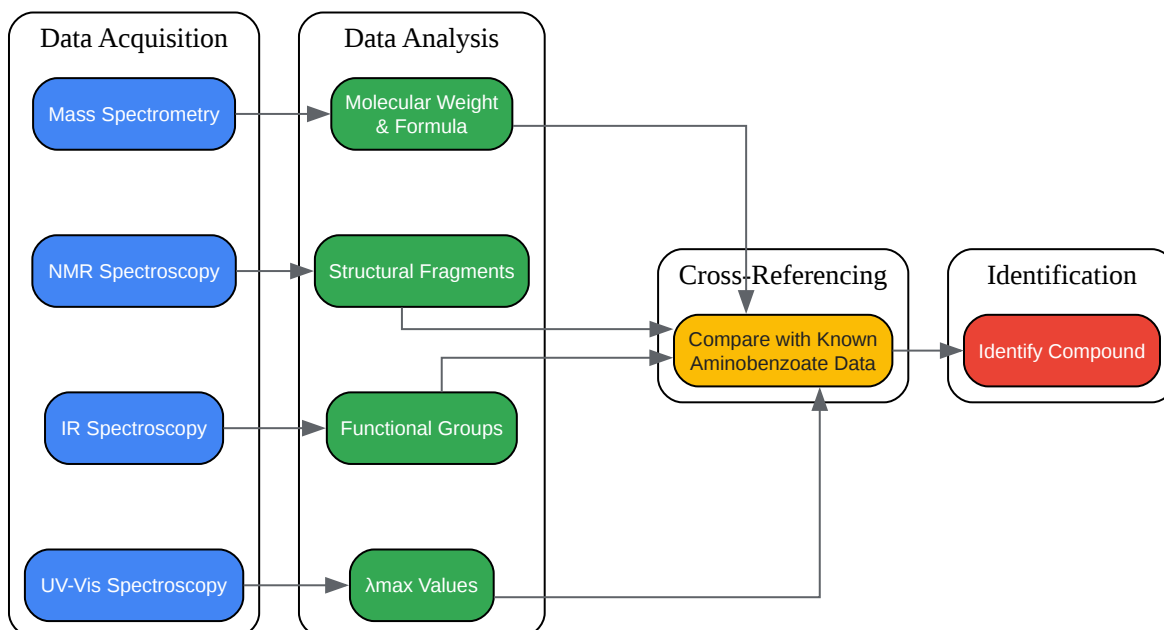
## Mass Spectrometry (MS)

MS measures the mass-to-charge ratio ( $m/z$ ) of ions to determine the molecular weight and elemental composition of a compound.<sup>[9]</sup>

- **Instrumentation:** A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).
- **Sample Preparation:** A small amount of the sample is introduced into the instrument. For gas chromatography-mass spectrometry (GC-MS), the sample is first vaporized and passed through a GC column for separation.
- **Data Acquisition:** The sample is ionized, and the resulting ions are separated based on their  $m/z$  ratio. The mass spectrum shows the relative abundance of each ion. The peak with the highest  $m/z$  often corresponds to the molecular ion ( $\text{M}^+$ ), which gives the molecular weight of the compound. Fragmentation patterns provide clues about the molecule's structure.

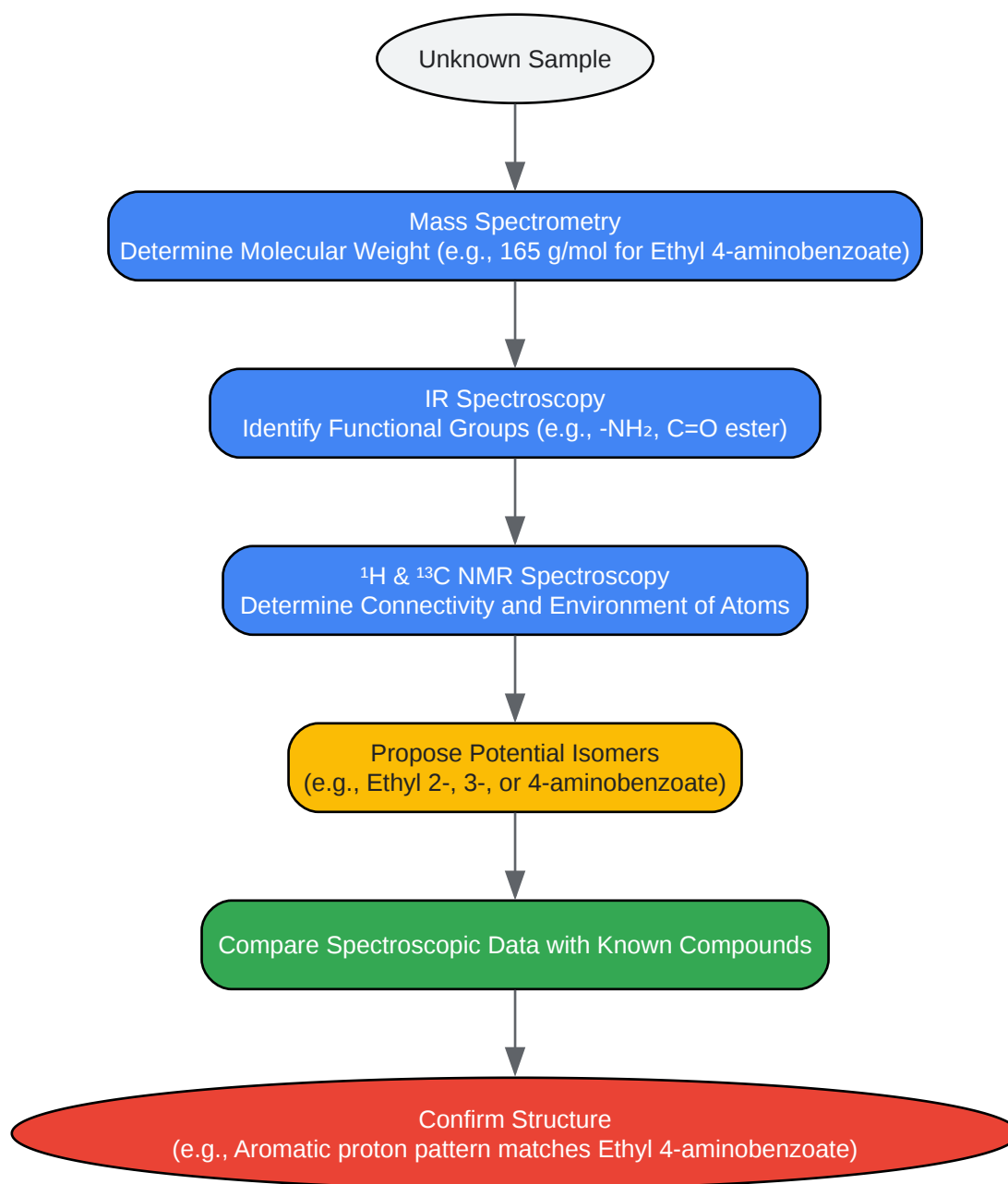
## Visualizations

The following diagrams illustrate the workflow for cross-referencing spectroscopic data and the logical process of identifying an unknown aminobenzoate compound.



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Caption: Workflow for Spectroscopic Data Cross-Referencing.



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Caption: Logical Process for Identifying an Unknown Aminobenzoate.

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